![molecular formula C21H16ClN3O2S B2401875 N-(6-氯苯并[d]噻唑-2-基)-4-甲氧基-N-(吡啶-3-基甲基)苯甲酰胺 CAS No. 895021-98-4](/img/structure/B2401875.png)

N-(6-氯苯并[d]噻唑-2-基)-4-甲氧基-N-(吡啶-3-基甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

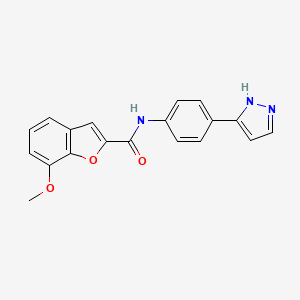

“N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been synthesized and evaluated for their various pharmacological activities, including anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of “N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide” can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The IR spectrum reveals the presence of C–S–C benzothiazole, C–Cl, C–N benzothiazole, C–O-C oxadiazole, C=C aromatic, and N–H .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide” include coupling reactions and substitution reactions . The specific reactions depend on the substituents used in the synthesis.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide” can be determined by its yield, melting point, and Rf-value . The compound has a yield of 66%, a melting point of 257–259 °C, and an Rf-value of 0.70 .科学研究应用

合成与表征

复杂苯甲酰胺及其相关化合物的合成通常涉及各种化学实体的策略性组合,以实现靶向生物活性。例如,对取代苯甲酰胺的研究已经确定了特异性激酶的有效抑制剂,突出了结构修饰在提高药物功效和选择性中的重要性。这些研究证明了化学结构与生物功能之间的复杂关系,为新治疗剂的开发奠定了基础 (R. Borzilleri 等人,2006 年).

生物活性与潜在治疗应用

苯甲酰胺及其衍生物因其生物活性(包括抗菌和抗癌特性)而受到广泛研究。例如,对吡啶衍生物的研究揭示了对几种细菌和真菌菌株的可变且适度的抗菌活性,强调了这些化合物在解决传染病方面的潜力 (N. Patel、S. N. Agravat、Faiyazalam M. Shaikh,2011 年)。此外,对苯甲酰胺的 Co(II) 配合物的研究显示出有希望的抗癌活性,表明这些化合物在癌症治疗中的效用 (Gomathi Vellaiswamy、S. Ramaswamy,2017 年).

作用机制

了解苯甲酰胺及其衍生物的作用机制对于它们的治疗应用至关重要。对磷酸肌醇 3 激酶 (PI3K)/哺乳动物雷帕霉素靶蛋白 (mTOR) 双重抑制剂的研究强调了结构修饰在减轻代谢稳定性问题中的作用,提供了对药物候选物进行优化的见解,以改善临床结果 (Markian M Stec 等人,2011 年).

属性

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O2S/c1-27-17-7-4-15(5-8-17)20(26)25(13-14-3-2-10-23-12-14)21-24-18-9-6-16(22)11-19(18)28-21/h2-12H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBWLMLAGZFJSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methoxyphenyl)-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2401792.png)

![N-(4-chlorobenzyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2401794.png)

![N-(2,3-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2401799.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfonylbenzamide](/img/structure/B2401801.png)

![Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/no-structure.png)

![4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2401809.png)

![1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2401814.png)

![(2E,NZ)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2401815.png)